molecular formula C20H17ClF3N5OS B11569903 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11569903
M. Wt: 467.9 g/mol
InChI Key: FEWHBYMHXLGCGK-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, high temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). The reactions typically require controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new alkyl or aryl groups .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C20H17ClF3N5OS

Molecular Weight

467.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H17ClF3N5OS/c1-10-3-5-12(6-4-10)16-17(31-19-27-26-11(2)29(19)28-16)18(30)25-13-7-8-15(21)14(9-13)20(22,23)24/h3-9,16-17,28H,1-2H3,(H,25,30)

InChI Key

FEWHBYMHXLGCGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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